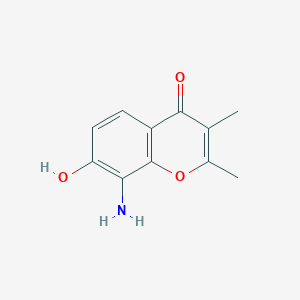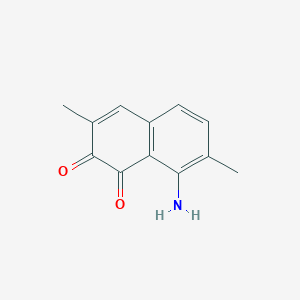
8-Amino-3,7-dimethylnaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-3,7-dimethylnaphthalene-1,2-dione is an organic compound belonging to the naphthoquinone family. This compound is characterized by its naphthalene core substituted with amino and methyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3,7-dimethylnaphthalene-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are subjected to nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder or tin chloride in acidic conditions.
Oxidation: The final step involves the oxidation of the naphthalene core to form the quinone structure using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of naphthalene derivatives are nitrated in continuous flow reactors.
Catalytic Reduction: The reduction step is carried out using catalytic hydrogenation to improve efficiency and yield.
Automated Methylation: Automated systems are used for the methylation step to ensure precise control over reaction conditions.
Controlled Oxidation: The oxidation step is carefully controlled to prevent over-oxidation and ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Amino-3,7-dimethylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Iron powder, tin chloride, and catalytic hydrogenation are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products:
Oxidation Products: More complex quinones and naphthoquinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted naphthalene derivatives with different functional groups.
Applications De Recherche Scientifique
8-Amino-3,7-dimethylnaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Amino-3,7-dimethylnaphthalene-1,2-dione involves its interaction with biological molecules and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function and activity.
Pathways Involved: It can modulate various biochemical pathways, including oxidative stress pathways and signal transduction pathways.
Comparaison Avec Des Composés Similaires
1,4-Naphthoquinone: A structurally similar compound with different substitution patterns.
2-Methyl-1,4-naphthoquinone: Another naphthoquinone derivative with a methyl group at a different position.
8-Hydroxy-3,7-dimethylnaphthalene-1,2-dione: A hydroxylated derivative with similar properties.
Uniqueness: 8-Amino-3,7-dimethylnaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and methyl groups provide versatility in chemical reactions and potential biological activities.
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
8-amino-3,7-dimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H11NO2/c1-6-3-4-8-5-7(2)11(14)12(15)9(8)10(6)13/h3-5H,13H2,1-2H3 |
Clé InChI |
LAUXVNLQTBBRHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


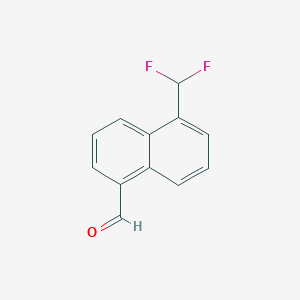


![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11898066.png)

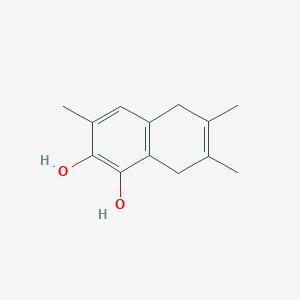
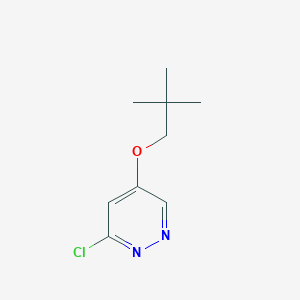
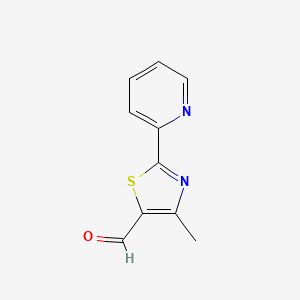
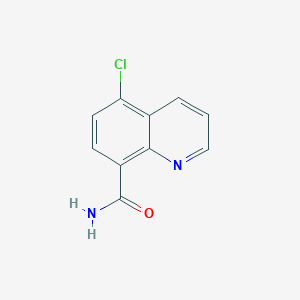
![1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11898103.png)


![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)
